
2-Acetyl-3-methyl-5-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-3-methyl-5-cyclohexen-1-one, also known as β-damascone, is a naturally occurring aroma compound that belongs to the family of cyclohexenones. It is widely used in the fragrance and flavor industry due to its sweet, floral, and fruity aroma properties. In recent years, β-damascone has gained significant attention in the scientific research community due to its diverse applications in various fields.
Mécanisme D'action
The mechanism of action of β-damascone is not fully understood. However, it is believed to interact with olfactory receptors in the nose, which triggers a response in the brain that results in the perception of its sweet, floral, and fruity aroma properties.
Biochemical and Physiological Effects:
β-damascone has been shown to have various biochemical and physiological effects. It has been found to possess antioxidant properties, which can help protect against oxidative stress and prevent cellular damage. It has also been found to have anti-inflammatory properties, which can help reduce inflammation and alleviate pain.
Avantages Et Limitations Des Expériences En Laboratoire
β-damascone has several advantages as a research tool. It is readily available, relatively inexpensive, and has a well-defined chemical structure. However, it also has some limitations, including its volatility, which can make it difficult to handle in the laboratory.
Orientations Futures
There are several future directions for the study of β-damascone. One area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Another area of research is the development of new synthetic methods for producing β-damascone, which could lead to more efficient and cost-effective production methods. Additionally, the study of the olfactory receptors that interact with β-damascone could provide insights into the mechanisms of smell perception and lead to the development of new fragrance and flavor ingredients.
Méthodes De Synthèse
β-damascone can be synthesized through various methods, including the oxidation of β-ionone, the reaction of β-ionone with acetic anhydride, and the condensation of β-ionone with acetone. However, the most commonly used method for synthesizing β-damascone is through the reaction of β-ionone with acetic anhydride in the presence of a catalyst.
Applications De Recherche Scientifique
β-damascone has been extensively studied for its various scientific research applications. It has been used as a flavoring agent in food products such as beverages, confectionery, and baked goods. It has also been used as a fragrance ingredient in perfumes, cosmetics, and personal care products.
Propriétés
Numéro CAS |
182866-43-9 |
|---|---|
Nom du produit |
2-Acetyl-3-methyl-5-cyclohexen-1-one |
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
6-acetyl-5-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H12O2/c1-6-4-3-5-8(11)9(6)7(2)10/h3,5-6,9H,4H2,1-2H3 |
Clé InChI |
PRNITARSDQCRHY-UHFFFAOYSA-N |
SMILES |
CC1CC=CC(=O)C1C(=O)C |
SMILES canonique |
CC1CC=CC(=O)C1C(=O)C |
Synonymes |
2-Cyclohexen-1-one, 6-acetyl-5-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



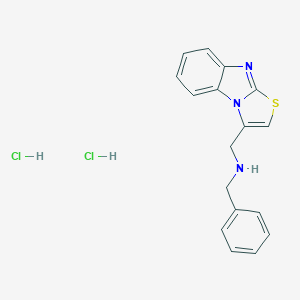

![2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester](/img/structure/B65628.png)
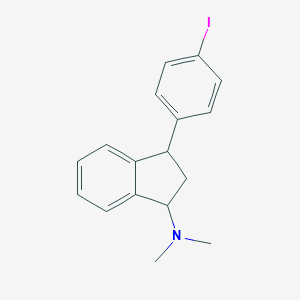
![4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid;(1R)-1-phenylethanamine](/img/structure/B65637.png)



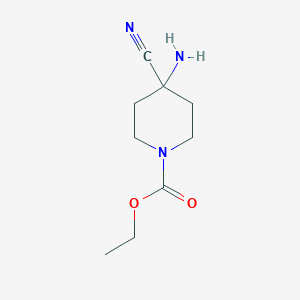
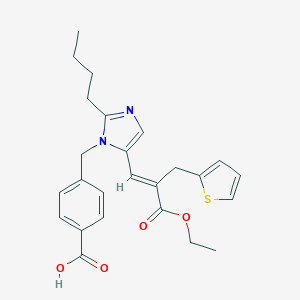
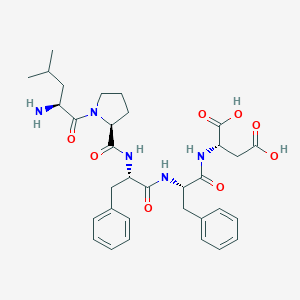

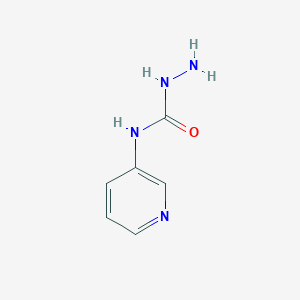
![2-[(4-Methylphenyl)thio]nicotinamide](/img/structure/B65663.png)